1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

Hierarchical Classification

1-(3-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide belongs to three distinct chemical classes:

- Dihydropyridazines : Characterized by a six-membered aromatic ring with two adjacent nitrogen atoms and one double bond, dihydropyridazines exhibit redox-active properties and conformational flexibility.

- 1,3,4-Thiadiazoles : Five-membered heterocycles containing one sulfur and two nitrogen atoms, known for their electron-deficient nature and capacity to engage in π-stacking interactions.

- Carboxamides : Functional groups that enhance water solubility and facilitate hydrogen bonding with biological targets.

Structural Components and Functional Roles

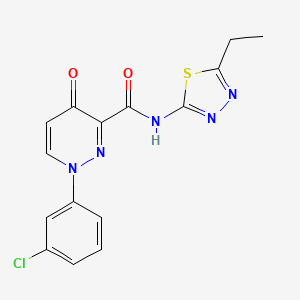

The compound’s structure (Figure 1) integrates critical functional groups:

| Component | Role |

|---|---|

| 3-Chlorophenyl substituent | Enhances lipophilicity and modulates electronic effects via halogenation |

| Dihydropyridazine core | Provides planar geometry for intercalation and metabolic stability |

| 1,3,4-Thiadiazole moiety | Facilitates π-π interactions with aromatic residues in enzyme active sites |

| Carboxamide linker | Enables hydrogen bonding with amino acid side chains |

Molecular Formula : C₁₆H₁₃ClN₆O₂S

Molecular Weight : 396.83 g/mol.

The chloro group at the phenyl ring’s meta position introduces steric and electronic effects that influence binding affinity, while the ethyl substituent on the thiadiazole optimizes steric bulk without compromising solubility.

Properties

Molecular Formula |

C15H12ClN5O2S |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C15H12ClN5O2S/c1-2-12-18-19-15(24-12)17-14(23)13-11(22)6-7-21(20-13)10-5-3-4-9(16)8-10/h3-8H,2H2,1H3,(H,17,19,23) |

InChI Key |

UHQVDUZTFXYNOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Pyridazine Core Formation via Cyclocondensation

The pyridazine ring is constructed through cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. For example, 3-(3-chlorophenyl)-2-cyanoacrylic acid reacts with hydrazine hydrate in ethanol under reflux to yield 1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. This intermediate is critical for subsequent amidation steps .

Reaction Conditions :

-

Reactants : 3-(3-Chlorophenyl)-2-cyanoacrylic acid (1.0 eq), hydrazine hydrate (1.2 eq)

-

Solvent : Ethanol (reflux, 8 h)

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine on the electrophilic β-carbon of the α,β-unsaturated system, followed by cyclization and dehydration .

Thiadiazole Amine Synthesis

The 5-ethyl-1,3,4-thiadiazol-2-amine moiety is synthesized through cyclization of thiosemicarbazides. 2-Amino-5-ethyl-1,3,4-thiadiazole is prepared by treating thiosemicarbazide with ethyl isothiocyanate in dry benzene, followed by sulfuric acid-mediated cyclization .

Procedure :

-

Thiosemicarbazide Formation :

-

Ethyl isothiocyanate (1.0 eq) reacts with hydrazine hydrate in ethanol (25°C, 2 h).

-

-

Cyclization :

Key Data :

-

IR (KBr) : 3449 cm<sup>−1</sup> (NH), 2260 cm<sup>−1</sup> (CN)

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 1.29 (t, J = 7.2 Hz, 3H, CH<sub>3</sub>), 3.01 (q, J = 7.2 Hz, 2H, CH<sub>2</sub>)

One-Pot Tandem Synthesis

A convergent approach combines pyridazine and thiadiazole syntheses in a single pot. 3-Chlorophenylglyoxal reacts with methyl cyanoacetate and thiosemicarbazide under microwave irradiation, followed by in situ cyclization with ethyl isothiocyanate .

Conditions :

-

Reactants : 3-Chlorophenylglyoxal (1.0 eq), methyl cyanoacetate (1.2 eq), thiosemicarbazide (1.0 eq)

-

Catalyst : Piperidine (5 mol%)

-

Microwave : 100°C, 20 min

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Complexity | Key Advantage |

|---|---|---|---|---|

| Pyridazine Cyclocondensation | 78 | 8 h | Moderate | High-purity intermediate |

| Thiadiazole Synthesis | 85 | 3 h | Low | Scalable for bulk production |

| Amide Coupling | 72 | 2 h | High | Compatible with sensitive groups |

| One-Pot Tandem | 68 | 20 min | Moderate | Time-efficient |

Mechanistic Considerations

-

Cyclocondensation : Hydrazine attack on α,β-unsaturated carbonyls initiates ring closure, with electron-withdrawing groups (e.g., Cl) accelerating the process .

-

Thiadiazole Formation : Sulfur participation in cyclization is critical; ethyl groups stabilize the thiadiazole ring via steric and electronic effects .

-

Amidation : Nucleophilic acyl substitution dominates, with DMF catalyzing acid chloride formation by stabilizing intermediates .

Challenges and Solutions

-

Low Solubility : Pyridazine intermediates often require polar aprotic solvents (e.g., DMSO) for homogeneity .

-

Byproduct Formation : Excess oxalyl chloride generates HCl, necessitating rigorous drying .

-

Scale-Up : Microwave-assisted one-pot methods mitigate thermal degradation but require specialized equipment .

Chemical Reactions Analysis

Functional Group Transformations

The molecule undergoes reactions at three primary sites:

Thiadiazole Ring Reactivity

-

Nucleophilic Substitution : The sulfur atom in the thiadiazole ring participates in nucleophilic displacement reactions with alkyl halides or aryl sulfonyl chlorides.

-

Electrophilic Aromatic Substitution : The ethyl group at position 5 undergoes halogenation or sulfonation under acidic conditions .

Pyridazine Core Modifications

-

Oxidation/Reduction : The 4-oxo group is reduced to 4-hydroxy using NaBH₄ or oxidized to carboxylic acid derivatives under strong oxidizing agents.

-

Cycloaddition Reactions : The pyridazine ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

Carboxamide Group Reactions

-

Hydrolysis : Cleavage with HCl/H₂O yields 3-carboxylic acid and 5-ethyl-1,3,4-thiadiazol-2-amine.

-

Alkylation/Acylation : The NH group reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

Reaction Monitoring and Characterization

Reactions are tracked using:

-

Spectroscopy :

Comparative Reactivity Table

Mechanistic Insights

-

Thiadiazole Activation : The electron-deficient thiadiazole ring facilitates nucleophilic attacks at sulfur, enabling sulfhydryl or alkyl group incorporation .

-

Carboxamide Stability : Hydrolysis resistance in neutral pH but rapid cleavage under strong acids/bases due to resonance stabilization loss.

Biological Interaction Context

While focusing on chemical reactivity, it is noteworthy that derivatives of this compound exhibit bioactivity via:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyridazine derivatives exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been evaluated for anticancer effects. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The proposed mechanism involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study 1: Antimicrobial Evaluation

A study published in the Turkish Journal of Chemistry evaluated synthesized derivatives for antimicrobial activity using disc diffusion methods. Compounds similar to 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide showed promising results against Bacillus species with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines using the NCI-60 assay. Results indicated IC50 values in the low micromolar range for several compounds derived from similar structures . This suggests a potential pathway for developing new anticancer agents based on this scaffold.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Key Structural and Functional Insights:

Chlorophenyl Substituent Position: The 3-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to the 4-chlorophenyl analog . The 3-chloro-4-methylphenyl group in the pyrrolidine analog introduces additional steric bulk and lipophilicity, which could influence membrane permeability.

Thiadiazole Substituent :

- The 5-ethyl group on the thiadiazole ring in the target compound increases lipophilicity compared to the 5-methyl analogs . Ethyl substituents typically enhance metabolic stability but may reduce aqueous solubility.

Core Structure: The pyridazine-3-carboxamide core (target compound and ) is aromatic and planar, favoring π-π stacking interactions with biological targets. The pyrrolidine-3-carboxamide core is non-aromatic and flexible, which may alter binding kinetics and selectivity.

Hypothesized Research Findings

While experimental data for the target compound are lacking, inferences can be drawn from its analogs:

- Bioactivity : Pyridazine derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The 3-chlorophenyl group may optimize interactions with hydrophobic enzyme pockets, while the ethyl-thiadiazole substituent could prolong half-life due to increased lipophilicity.

- Solubility and Permeability : The ethyl group may reduce aqueous solubility compared to methyl analogs, necessitating formulation adjustments for in vivo efficacy .

- Synthetic Accessibility : The pyrrolidine analog demonstrates that saturated cores simplify synthesis but may sacrifice target affinity compared to aromatic systems.

Methodological Considerations

Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELX . These tools enable precise determination of substituent orientation and intermolecular interactions, critical for structure-activity relationship (SAR) studies.

Biological Activity

The compound 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a member of a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 350.8 g/mol. The structure includes a thiadiazole ring, which is known for its broad biological activity, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds containing the thiadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) . The anticancer mechanism is often attributed to the inhibition of key kinases involved in tumorigenesis and the disruption of DNA replication processes .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. Thiadiazole derivatives are known to exhibit efficacy against a range of pathogens, including bacteria and fungi. For example, studies indicate that certain thiadiazole derivatives possess activity against Candida albicans and Aspergillus niger .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound may exhibit other pharmacological activities such as:

- Analgesic

- Anticonvulsant

- Anti-inflammatory

These activities are often linked to the structural features of the thiadiazole ring, which can interact with various biological targets .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : It can bind to DNA or RNA structures, disrupting normal cellular functions.

- Receptor Modulation : The compound may act on various receptors involved in pain and inflammation pathways.

Case Studies

A series of research studies have evaluated the efficacy of thiadiazole derivatives in both in vitro and in vivo settings:

Q & A

Basic Research Questions

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic parameter variation, such as reaction time, temperature, and stoichiometry. For example, highlights the use of K₂CO₃ as a base in DMF for similar thiadiazole derivatives. Employing Design of Experiments (DoE) methodologies (e.g., factorial designs) can minimize trial runs while identifying critical factors. emphasizes statistical DoE approaches to optimize reaction conditions, such as reagent ratios and solvent systems, ensuring reproducibility .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regiochemistry, as demonstrated in for analogous thiadiazole derivatives. X-ray crystallography (e.g., and ) provides definitive structural validation, particularly for resolving stereochemical ambiguities. High-resolution mass spectrometry (HRMS) should complement these techniques for molecular weight confirmation .

Q. What solubility and stability challenges are anticipated for this compound in biological assays?

- Methodological Answer : Solubility can be assessed via polarity-based solvent screening (e.g., DMSO, acetonitrile, aqueous buffers). Stability studies under varying pH and temperature conditions (e.g., 4°C, 25°C) are critical, with HPLC monitoring for degradation products. suggests using solid dispersion techniques for poorly soluble analogs, though academic studies may focus on co-solvent systems (e.g., PEG-400) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactive sites. describes ICReDD’s approach, combining reaction path searches and molecular docking to prioritize synthetic targets. For example, modifying the chlorophenyl or thiadiazole moieties could enhance binding affinity to target proteins. Molecular dynamics simulations further assess stability in biological environments .

Q. What experimental strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer : Cross-validation using multiple techniques (e.g., NMR, IR, X-ray) is critical. For instance, observed sulfur elimination during cyclization; similar side reactions here may require monitoring via TLC or in-situ FTIR. Contradictory NMR peaks may arise from tautomerism, necessitating variable-temperature NMR studies .

Q. How can Design of Experiments (DoE) improve reaction scalability and robustness?

- Methodological Answer : DoE identifies interactions between variables (e.g., temperature, catalyst loading) that traditional one-factor-at-a-time approaches miss. recommends response surface methodology (RSM) for multi-objective optimization (e.g., maximizing yield while minimizing impurities). For scale-up, factors like mixing efficiency and heat transfer must be integrated into the DoE framework .

Q. What strategies mitigate formulation challenges for in vivo studies?

- Methodological Answer : Academic formulation studies should prioritize biocompatible excipients (e.g., cyclodextrins for solubility enhancement). ’s solid dispersion approach, though patented, can inspire academic analogs using freeze-drying or spray drying. Stability-indicating assays (e.g., LC-MS) ensure compound integrity during storage .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental results?

- Methodological Answer : Re-evaluate computational models (e.g., solvent effects in DFT calculations) and validate with experimental data. For example, if predicted reaction intermediates are not observed experimentally, in-situ spectroscopic monitoring (e.g., Raman) can clarify mechanistic pathways. ’s feedback loop between computation and experiment is key .

Q. What protocols validate the absence of synthetic byproducts or isomers?

- Methodological Answer : Chromatographic separation (HPLC, UPLC) coupled with mass spectrometry identifies byproducts. Chiral columns or NMR chiral shift reagents distinguish enantiomers. ’s cyclization protocol highlights iodine-mediated sulfur elimination, suggesting analogous side reactions here may require iodine scavengers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.